
4-Methylnon-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnon-1-EN-4-OL is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol with a double bond, making it a versatile molecule in organic synthesis and industrial applications. The compound is known for its unique structural properties, which contribute to its reactivity and usefulness in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylnon-1-EN-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylnon-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{4-Methylnon-1-ene} + \text{BH}_3 \rightarrow \text{4-Methylnon-1-ylborane} ]
- Oxidation: [ \text{4-Methylnon-1-ylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{B(OH)}_3 ]
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-methylnonan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4-Methylnon-1-one or 4-methylnon-1-al.
Reduction: 4-Methylnonan-4-ol.
Substitution: 4-Methylnon-1-yl chloride or 4-methylnon-1-yl bromide.
Applications De Recherche Scientifique
4-Methylnon-1-EN-4-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylnon-1-EN-4-OL depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparaison Avec Des Composés Similaires
4-Methylnon-1-EN-4-OL can be compared with other similar compounds such as:
4-Methylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
4-Methylnonan-4-ol: Lacks the double bond, affecting its reactivity and applications.
4-Methyl-1-pentene-4-ol: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a tertiary alcohol and a double bond, providing a balance of reactivity and stability that is valuable in various chemical processes.
Propriétés
Numéro CAS |
40674-50-8 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
4-methylnon-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9-10(3,11)8-5-2/h5,11H,2,4,6-9H2,1,3H3 |
Clé InChI |
OQNKQWNDMBCKNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



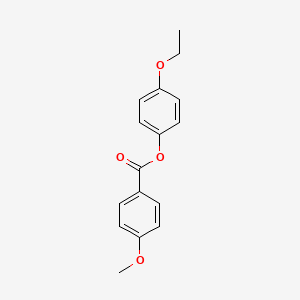
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
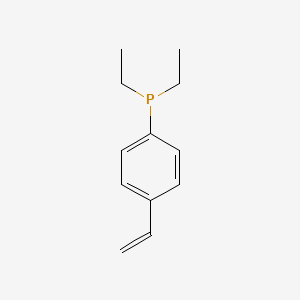
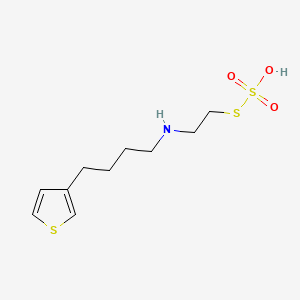
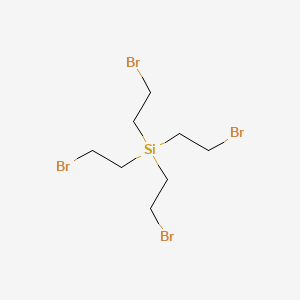
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
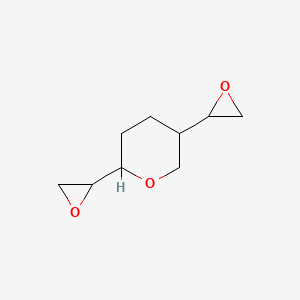
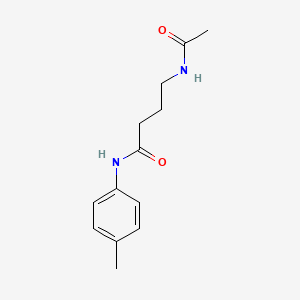
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
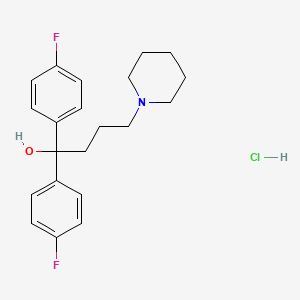
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


